molecular formula C20H19N3O3S B2373410 4-methoxy-N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 1007551-31-6

4-methoxy-N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide

Cat. No.: B2373410
CAS No.: 1007551-31-6
M. Wt: 381.45
InChI Key: JWFUTUWXAXEEAO-UHFFFAOYSA-N
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Description

4-methoxy-N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide is a complex organic compound with the molecular formula C27H25N5O3 This compound is of interest due to its unique structure, which includes a thieno[3,4-c]pyrazole core, a methoxy group, and a benzamide moiety

Properties

IUPAC Name

4-methoxy-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c1-13-5-3-4-6-18(13)23-19(16-11-27(25)12-17(16)22-23)21-20(24)14-7-9-15(26-2)10-8-14/h3-10H,11-12H2,1-2H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWFUTUWXAXEEAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies and Methodologies

Thieno[3,4-c]Pyrazole Core Formation

The synthesis begins with constructing the thieno[3,4-c]pyrazole scaffold. Two validated approaches are documented:

Cyclization of Thiophene Derivatives
  • Step 1 : 3-Aminothiophene-2-carboxylate derivatives are treated with hydrazine hydrate under reflux in ethanol to form the pyrazole ring.
    $$
    \text{3-Aminothiophene-2-carboxylate} + \text{Hydrazine} \xrightarrow{\text{EtOH, Δ}} \text{Thieno[3,4-c]pyrazole core}
    $$
    Conditions : 80°C, 6–8 hours; Yield : 23–48%.
Jacobson Reaction
  • A palladium-catalyzed cyclization of 3-bromothiophene derivatives with hydrazines generates the core in higher yields (40–55%).

Introduction of the 2-Methylphenyl Group

The 2-position of the pyrazole is functionalized via:

  • Nucleophilic Aromatic Substitution : Reaction with 2-methylphenylboronic acid under Suzuki–Miyaura coupling conditions.
    $$
    \text{Thieno[3,4-c]pyrazole} + \text{2-Methylphenylboronic acid} \xrightarrow{\text{Pd(PPh₃)₄, Na₂CO₃}} \text{2-(2-Methylphenyl) intermediate}
    $$
    Conditions : Toluene/water (3:1), 100°C, 12 hours; Yield : 60–75%.

Oxidation to the 5-Oxo Derivative

The 5-oxo group is introduced via oxidation of the dihydrothienopyrazole intermediate:

  • Oxidizing Agents : KMnO₄ in acidic media or H₂O₂ in acetic acid.
    $$
    \text{Dihydrothieno[3,4-c]pyrazole} \xrightarrow{\text{KMnO₄, H₂SO₄}} \text{5-Oxo derivative}
    $$
    Conditions : Room temperature, 4 hours; Yield : 85–90%.

Amide Coupling with 4-Methoxybenzamide

The final step involves coupling the 4-methoxybenzoyl group to the pyrazole’s 3-amino position:

  • Reagents : 4-Methoxybenzoyl chloride and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI).
    $$
    \text{3-Aminopyrazole} + \text{4-Methoxybenzoyl chloride} \xrightarrow{\text{EDCI, DMF}} \text{Target compound}
    $$
    Conditions : 0°C to room temperature, 12 hours; Yield : 70–80%.

Optimization and Side Reactions

Key Challenges

  • Regioselectivity : Competing substitution at positions 3 and 5 of the pyrazole requires careful stoichiometry.
  • Byproducts : Dimerization during cyclization (5–10% yield loss) and incomplete oxidation.

Purification Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) resolves regioisomers.
  • Recrystallization : Ethanol/water mixtures improve purity to >95%.

Spectroscopic Validation

Technique Key Peaks Assignment
¹H NMR (CDCl₃) δ 2.45 (s, 3H, CH₃), 3.85 (s, 3H, OCH₃), 7.25–8.10 (m, 8H, Ar–H) Methyl, methoxy, aromatic protons
¹³C NMR δ 167.5 (C=O), 159.2 (C–OCH₃), 140.3 (pyrazole C-3) Carbonyl and heterocyclic carbons
IR (KBr) 1680 cm⁻¹ (C=O), 1540 cm⁻¹ (N–H bend) Amide functional groups

Comparative Analysis of Methods

Method Advantages Disadvantages Overall Yield
Cyclization + Suzuki coupling High regioselectivity Multi-step synthesis 45–50%
Jacobson reaction Fewer steps Requires palladium catalysts 55–60%

Industrial-Scale Considerations

  • Cost Efficiency : Suzuki coupling is preferred for scalability despite Pd costs.
  • Green Chemistry : Ethanol/water solvent systems reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

4-methoxy-N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its properties may be useful in the development of new materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used to study biological pathways and interactions, particularly those involving its molecular targets.

Mechanism of Action

The mechanism of action of 4-methoxy-N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-(2-methylphenyl)benzamide
  • 4-methoxy-N-(4-methylphenyl)benzamide
  • 4-methoxy-N-(3-methylphenyl)benzamide

Uniqueness

4-methoxy-N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide is unique due to its thieno[3,4-c]pyrazole core, which is not commonly found in other similar compounds. This core structure may confer specific properties and activities that are distinct from those of related compounds.

Biological Activity

The compound 4-methoxy-N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide is a synthetic derivative that has garnered attention for its potential biological activities. This article focuses on its biological activity, particularly in the context of antiviral and anticancer properties.

Chemical Structure and Properties

This compound belongs to a class of thieno[3,4-c]pyrazole derivatives, characterized by their unique structural features that contribute to their biological activities. The molecular formula and other relevant properties are summarized in the following table:

PropertyValue
Molecular FormulaC18H18N2O3S
Molecular Weight342.41 g/mol
CAS NumberNot available

Antiviral Activity

Research indicates that compounds similar to This compound exhibit broad-spectrum antiviral effects. For instance, derivatives of N-phenylbenzamide have been shown to inhibit HBV replication by increasing intracellular levels of APOBEC3G (A3G), a host restriction factor that blocks viral replication through various mechanisms .

In vitro studies have demonstrated that certain derivatives can effectively reduce HBV DNA levels in HepG2 cells, with IC50 values indicating potent antiviral activity. For example:

  • IMB-0523 , a related compound, exhibited an IC50 of 1.99 µM against wild-type HBV .

Anticancer Activity

The anticancer potential of thieno[3,4-c]pyrazole derivatives has also been explored. These compounds have been reported to bind to the colchicine-binding site in tubulin, inhibiting tubulin polymerization and leading to cell cycle arrest in the G(2)/M phase . In vivo studies using cancer xenograft models have shown that these compounds can significantly inhibit tumor growth without notable neurotoxicity .

Case Studies and Research Findings

  • Antiviral Mechanism : A study focusing on N-phenylbenzamide derivatives found that they enhance A3G levels, which play a crucial role in inhibiting HBV replication. The study highlighted the metabolic stability of these compounds and their potential as therapeutic agents against HBV infections .
  • Anticancer Efficacy : In research evaluating the anticancer properties of SMART compounds (related classes), it was found that they effectively inhibited growth in multidrug-resistant cancer cells while also inducing apoptosis in cancer cell lines . The ability to overcome drug resistance is particularly significant for developing new cancer therapies.

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
CyclizationHydrazine hydrate, DMF, 90°C65–7092%
Amidation4-Methoxybenzoyl chloride, Et₃N, THF75–8096%

Advanced: How can researchers troubleshoot low yields during the final amidation step?

Answer:
Low yields often stem from steric hindrance or poor nucleophilicity of the amine group. Solutions include:

  • Activating agents : Use HOBt/DCC to enhance coupling efficiency .
  • Microwave-assisted synthesis : Reduces reaction time and improves yield by 15–20% .
  • In situ monitoring : Employ HPLC or TLC (Rf = 0.5 in EtOAc/hexane 1:1) to track intermediate formation .

Basic: What spectroscopic techniques are essential for structural characterization?

Answer:

  • ¹H/¹³C NMR : Confirm substituent positions (e.g., methoxy singlet at δ 3.8 ppm, thieno ring protons at δ 6.5–7.2 ppm) .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 438.1234) .
  • FT-IR : Identify carbonyl stretches (amide C=O at ~1680 cm⁻¹) .

Advanced: What challenges arise in X-ray crystallography for this compound, and how are they resolved?

Answer:
Crystallization is hindered by poor solubility in common solvents. Strategies include:

  • Co-crystallization : Use 1,4-dioxane or DMSO as co-solvents .
  • Slow evaporation : Achieve single crystals over 7–10 days at 4°C .
  • Synchrotron radiation : Enhances resolution for low-symmetry crystals .

Basic: What biological targets are hypothesized for this compound?

Answer:
The thienopyrazole scaffold suggests interactions with:

  • Kinases : Inhibition of EGFR or CDK2 via ATP-binding site competition .
  • GPCRs : Modulatory effects on serotonin receptors due to methoxyphenyl groups .
  • In vitro assays : IC₅₀ values in kinase inhibition assays range from 0.5–5 µM .

Advanced: How can conflicting bioactivity data across studies be systematically analyzed?

Answer:
Discrepancies (e.g., IC₅₀ variations) require:

  • Dose-response validation : Repeat assays with standardized protocols (e.g., CellTiter-Glo® for cytotoxicity) .
  • Off-target profiling : Use kinome-wide screening (e.g., Eurofins KinaseProfiler) to identify secondary targets .
  • Meta-analysis : Compare data across cell lines (e.g., HEK293 vs. HeLa) to assess cell-type specificity .

Basic: What structural features influence SAR for this compound?

Answer:
Critical substituents include:

  • Methoxy group : Enhances lipophilicity and membrane permeability .
  • Thieno ring : Dictates π-π stacking with hydrophobic enzyme pockets .
  • 2-Methylphenyl : Reduces metabolic degradation via steric shielding .

Q. Table 2: SAR Trends

ModificationEffect on Activity
Methoxy → Ethoxy↓ Potency (2-fold)
2-Methyl → 4-Methyl↑ Selectivity for CDK2

Advanced: How can QSAR models guide the design of analogs with improved pharmacokinetics?

Answer:
3D-QSAR (e.g., CoMFA) identifies regions for optimization:

  • Hydrophobic pockets : Introduce halogen atoms (Cl, F) to boost binding .
  • Solubility : Add polar groups (e.g., -OH) at C-5 of the pyrazole ring .
  • Metabolic stability : Replace labile esters with carbamates .

Basic: What degradation pathways are observed under accelerated stability testing?

Answer:
Major pathways include:

  • Hydrolysis : Amide bond cleavage at pH < 3 or > 10 .
  • Oxidation : Thieno ring sulfoxide formation under light/heat .
  • Storage recommendation : Lyophilized form at -20°C in amber vials .

Advanced: How are hyphenated techniques (e.g., LC-MS/MS) applied in metabolite identification?

Answer:

  • Fragmentation patterns : MS/MS identifies metabolites via neutral loss (e.g., -CH₃O for demethylation) .
  • Chromatographic separation : UPLC with C18 columns resolves polar metabolites .
  • In silico tools : Use Meteor (Lhasa Ltd.) to predict Phase I/II metabolites .

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